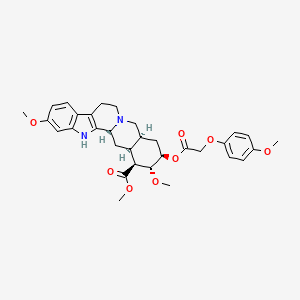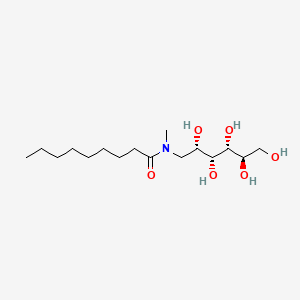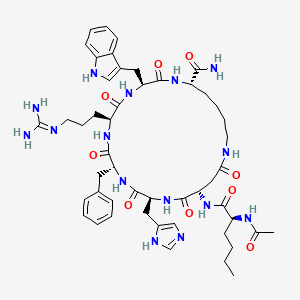
MB05032
Overview
Description
MB05032 is a potent and selective inhibitor of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. This compound targets the adenosine monophosphate binding site of fructose-1,6-bisphosphatase, making it a promising candidate for the treatment of type 2 diabetes by reducing excessive endogenous glucose production .
Preparation Methods
Synthetic Routes and Reaction Conditions: MB05032 can be synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent functionalization. The key steps include:
- Formation of the thiazole ring by reacting 2-amino-5-isobutylthiazole with appropriate reagents.
- Introduction of the furan ring through a coupling reaction.
- Addition of the phosphonic acid group to the furan ring .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reaction conditions to maximize yield.
- Implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: MB05032 primarily undergoes inhibition reactions with fructose-1,6-bisphosphatase. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The inhibition of fructose-1,6-bisphosphatase by this compound is facilitated by its binding to the adenosine monophosphate binding site. This interaction is highly specific and does not require additional reagents .
Major Products: The primary product of the reaction between this compound and fructose-1,6-bisphosphatase is the inhibited enzyme complex, which results in reduced gluconeogenesis .
Scientific Research Applications
MB05032 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of fructose-1,6-bisphosphatase and its role in gluconeogenesis
Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to reduce endogenous glucose production
Industry: Utilized in the development of new antidiabetic drugs and as a reference compound in pharmacological studies
Mechanism of Action
MB05032 exerts its effects by binding to the adenosine monophosphate binding site of fructose-1,6-bisphosphatase. This binding inhibits the enzyme’s activity, leading to a decrease in gluconeogenesis. The inhibition of fructose-1,6-bisphosphatase results in reduced glucose production from non-carbohydrate substrates, thereby lowering blood glucose levels . The molecular targets involved include fructose-1,6-bisphosphatase and the pathways regulating gluconeogenesis .
Comparison with Similar Compounds
Adenosine monophosphate: A natural inhibitor of fructose-1,6-bisphosphatase that binds to the same site as MB05032.
CS-917: A prodrug that is converted to this compound in vivo and exhibits similar inhibitory effects on fructose-1,6-bisphosphatase
Uniqueness of this compound: this compound is unique due to its high specificity and potency in inhibiting fructose-1,6-bisphosphatase. It has a lower IC50 value compared to other inhibitors, making it more effective at lower concentrations . Additionally, its ability to reduce gluconeogenesis without causing significant side effects such as hypoglycemia or weight gain makes it a promising candidate for diabetes treatment .
Properties
IUPAC Name |
[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O4PS/c1-6(2)5-8-10(13-11(12)19-8)7-3-4-9(17-7)18(14,15)16/h3-4,6H,5H2,1-2H3,(H2,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMYIJPPDSZOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)N)C2=CC=C(O2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261365-11-1 | |
| Record name | MB-05032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261365111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MB-05032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9379MH4CAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















